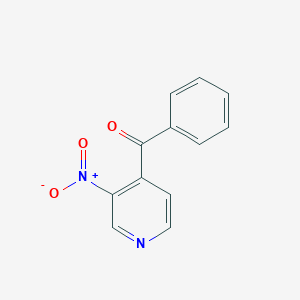
5-(2,3-Dichlorophenyl)-1H-tetrazole
Overview
Description
5-(2,3-Dichlorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a dichlorophenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-(2,3-Dichlorophenyl)-1H-tetrazole is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation.
Biochemical Pathways
Given its interaction with cdk2, it is likely to influence pathways related to cell cycle regulation .
Result of Action
Given its interaction with CDK2, it may have effects on cell division and proliferation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole typically involves the reaction of 2,3-dichlorobenzonitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)-1H-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, dimethylformamide, and various nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, oxidized or reduced derivatives, and various cycloaddition products. These products have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-1H-tetrazole has several scientific research applications, including:
Pharmaceuticals: The compound is used as a building block in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Biology: It is used in biochemical studies to investigate enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides, to enhance crop protection.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenyl-1H-tetrazole: Similar in structure but with different substitution patterns on the phenyl ring.
2,4-Dichlorophenyl-1H-tetrazole: Another dichlorophenyl-substituted tetrazole with different chemical properties.
2,5-Dichlorophenyl-1H-tetrazole: A related compound with distinct reactivity and applications.
Uniqueness
5-(2,3-Dichlorophenyl)-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in pharmaceuticals and materials science, where specific interactions with biological targets or material properties are required.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICQEAMHYWSULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405606 | |
| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-12-6 | |
| Record name | 5-(2,3-Dichlorophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


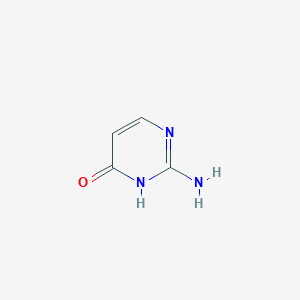


![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)
![methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B62656.png)
![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)
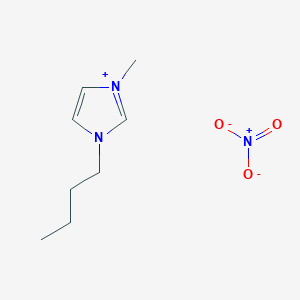
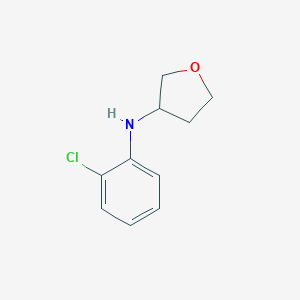

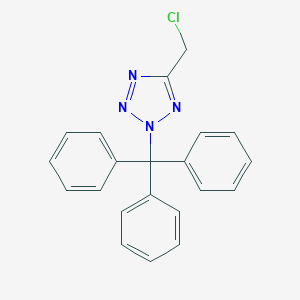
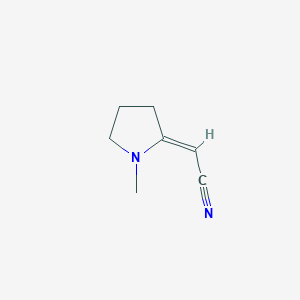
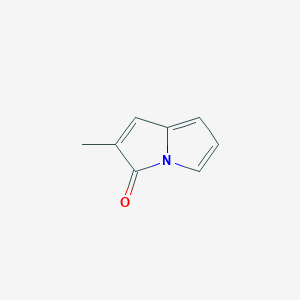
![1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI)](/img/structure/B62679.png)
